Methyl isoferulate
Overview
Description
Synthesis Analysis
The synthesis of methyl isoferulate involves various chemical reactions, with one notable method being the reaction with FeCl3 or Ag2O. This process results in the formation of dimers and trimers, suggesting a potential pathway for the biosynthesis of lithospermic acids and related nor and neolignans. The reaction showcases the compound's reactivity and its utility in synthesizing complex molecular architectures (Cotelle & Vezin, 2003).
Molecular Structure Analysis
Methyl isoferulate's molecular structure has been the subject of various theoretical studies, aiming to understand its electronic configuration and geometrical parameters. These studies often employ ab initio calculations to investigate the compound's structure, providing insights into its stability, reactivity, and physical properties. While specific studies on methyl isoferulate's molecular structure are scarce, analogous research on methyl radicals offers a glimpse into the methodologies used to explore such compounds' molecular characteristics (Chipman, 1983).
Chemical Reactions and Properties
Methyl isoferulate undergoes various chemical reactions, highlighting its versatility as a chemical building block. One notable reaction is its participation in the formation of radical fragments from even-electron ions, a process that defies the conventional "even-electron rule." This reaction pathway has implications for understanding the fragmentation mechanisms of similar compounds and their isomeric effects on homolytic cleavage (Zhang et al., 2013).
Physical Properties Analysis
The physical properties of methyl isoferulate, such as its melting point, boiling point, and solubility, are crucial for its application in chemical synthesis and material science. These properties are influenced by the compound's molecular structure and determine its behavior in various chemical environments. Research on analogous compounds, such as methyl formate, provides a framework for investigating the physical properties of methyl isoferulate and related esters (Curl, 1959).
Chemical Properties Analysis
The chemical properties of methyl isoferulate, including its reactivity, stability, and interaction with other molecules, are of significant interest. Studies focusing on the synthesis and reactions of related methyl esters shed light on the potential chemical behaviors of methyl isoferulate. These investigations contribute to a deeper understanding of its role in synthetic chemistry and potential applications in developing new materials and bioactive compounds (Hojo, Tomita, & Hosomi, 1993).
Scientific Research Applications
Cell Mixture Distribution Studies
Houseman et al. (2012) discussed how DNA methylation signatures could infer changes in white blood cell distributions, aiding large-scale immunological studies. This is relevant to methyl isoferulate due to its involvement in methylation processes (Houseman et al., 2012).
NMR Studies of Large Proteins
Kerfah et al. (2015) explored the use of methyl-specific isotopic labeling in NMR studies of large proteins, a technique potentially applicable to methyl isoferulate (Kerfah et al., 2015).
Prebiotic Chemistry
Mariani et al. (2018) demonstrated how methyl isocyanide, related to methyl isoferulate, drives the conversion of nucleoside monophosphates to phosphorimidazolides under prebiotic conditions, a key step in the origin of life studies (Mariani et al., 2018).
Chemical Reactions of Methyl Isoferulate
Cotelle and Vezin (2003) detailed the reaction of methyl isoferulate with FeCl3 and Ag2O, providing insights into its chemical behavior and potential applications in biosynthesis studies (Cotelle & Vezin, 2003).
Cancer Biomarkers
Various studies have explored the role of methylation in cancer, with methylated DNA sequences being investigated as potential cancer biomarkers. This research highlights the broader implications of methyl isoferulate's involvement in methylation processes in disease diagnosis and management (Kagan et al., 2007).
Fertility Treatment Impacts
Whitelaw et al. (2014) found that Intracytoplasmic Sperm Injection (ICSI) is associated with altered methylation levels in offspring, suggesting potential links between fertility treatments and health outcomes. This underscores the importance of understanding the roles of compounds like methyl isoferulate in methylation (Whitelaw et al., 2014).
Methyl Radical Studies
Zhang et al. (2013) rationalized the elimination of the methyl radical in ferulic and isoferulic acids, contributing to the understanding of methyl isoferulate's chemical properties and reactions (Zhang et al., 2013).
Future Directions
properties
IUPAC Name |
methyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLOUXXZZFFBBW-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl isoferulate | |
CAS RN |
16980-82-8 | |
Record name | Methyl isoferulate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016980828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.